An In-depth Technical Guide to Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications
An In-depth Technical Guide to Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetically modified carbohydrate derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological processes. The presence of acetyl protecting groups on the hydroxyl moieties and an amyl group at the anomeric position renders this molecule a valuable tool in the field of glycobiology. Its structure allows for increased solubility in organic solvents compared to its unprotected counterpart, making it a versatile building block for the synthesis of more complex glycoconjugates. Furthermore, the amyl glycosidic linkage provides a handle for studying enzyme kinetics and inhibition, particularly for glycosidases. This guide offers a comprehensive overview of the key properties, a representative synthetic route, and the potential research applications of this compound, providing researchers and drug development professionals with the foundational knowledge for its effective utilization. This compound is intended for research use only and not for human, therapeutic, or diagnostic applications.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is paramount for its effective handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 146288-30-4 | [1][2] |
| Molecular Formula | C₁₉H₃₁NO₉ | [1][2] |
| Molecular Weight | 417.45 g/mol | [2] |
| Appearance | White to off-white powder/solid | Inferred from similar compounds |
| Boiling Point | 546 °C | [3] |
| Density | 1.18 g/cm³ | [3] |
| Flash Point | 284 °C | [3] |
| Solubility | Soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from acetylated nature |
| Storage Temperature | 4°C | [1] |
Synthesis and Purification: A Representative Protocol
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.
Step-by-Step Experimental Protocol
Step 1: Per-O-acetylation of N-Acetyl-D-glucosamine
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Suspend N-acetyl-D-glucosamine in a mixture of acetic anhydride and pyridine at 0°C.
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Allow the reaction to warm to room temperature and stir until complete conversion is observed by Thin Layer Chromatography (TLC).
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the per-O-acetylated product.
Step 2: Formation of the Glycosyl Halide
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Dissolve the per-O-acetylated N-acetylglucosamine in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and slowly add a solution of hydrogen bromide in acetic acid.
-
Stir the reaction at 0°C for a few hours, monitoring the progress by TLC.
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Upon completion, dilute the reaction mixture with cold dichloromethane and wash with ice-cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycosyl bromide. This intermediate is often used immediately in the next step without further purification due to its instability.
Step 3: Koenigs-Knorr Glycosylation with Amyl Alcohol
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Dissolve the crude glycosyl bromide and amyl alcohol in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a promoter, such as silver carbonate (Ag₂CO₃), to the mixture.
-
Stir the reaction at room temperature in the dark to prevent light-induced side reactions. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
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Wash the filtrate with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Expert Insight: The choice of a silver carbonate promoter is crucial for driving the reaction towards the formation of the desired β-glycoside. The neighboring N-acetyl group at the C-2 position can participate in the reaction, forming a stable oxazolinium intermediate, which then undergoes nucleophilic attack by the amyl alcohol from the less hindered β-face, leading to the desired stereochemical outcome.
Purification Protocol
The crude product from the glycosylation reaction will likely be a mixture of the desired β-anomer, the α-anomer, and unreacted starting materials. Purification can be effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
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Column: A C18 column is a suitable choice for separating acetylated carbohydrates.
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Mobile Phase: A gradient of water and acetonitrile is typically used. The exact gradient will need to be optimized based on the specific separation.
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Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used to monitor the elution of the acetylated sugar.
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Fraction Collection: Collect the fractions corresponding to the major peak, which is expected to be the desired β-anomer.
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Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.
Spectroscopic Characterization
While a published spectrum for this specific compound is not available, the expected NMR spectral features can be predicted based on the analysis of structurally similar molecules.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the amyl group, the acetyl protecting groups, and the pyranose ring protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Anomeric Proton (H-1) | ~4.5-5.0 | d |
| Ring Protons (H-2 to H-6) | ~3.5-5.5 | m |
| N-Acetyl (CH₃) | ~1.9-2.1 | s |
| O-Acetyl (CH₃) | ~2.0-2.2 | s |
| Amyl Group (CH₂ and CH₃) | ~0.8-1.6 and ~3.4-3.8 | m |
Expert Insight: The coupling constant (J-value) between the anomeric proton (H-1) and the H-2 proton is a key indicator of the anomeric configuration. For a β-glycoside in a ⁴C₁ chair conformation, a large trans-diaxial coupling constant (typically 8-10 Hz) is expected.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Anomeric Carbon (C-1) | ~100-105 |
| Ring Carbons (C-2 to C-5) | ~50-80 |
| C-6 | ~60-65 |
| N-Acetyl (C=O and CH₃) | ~170 and ~23 |
| O-Acetyl (C=O and CH₃) | ~170 and ~20-21 |
| Amyl Group | ~14, ~22-32, ~69 |
Applications in Glycobiology Research
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, as a protected N-acetylglucosamine derivative, holds significant potential in various areas of glycobiology research.[4]
Diagram of Potential Research Applications
Caption: Potential research applications of the title compound.
Synthetic Building Block for Oligosaccharides
The primary application of this compound is as a versatile building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. The acetyl groups provide protection for the hydroxyl moieties, allowing for selective reactions at other positions after deprotection. The β-amyl glycoside can be cleaved under specific conditions to allow for further glycosylation at the anomeric position.
Probing Enzyme Activity and Inhibition
The amyl glycosidic linkage makes this molecule a potential substrate or inhibitor for β-N-acetylhexosaminidases, a class of enzymes involved in the degradation of glycoconjugates. Researchers can utilize this compound in enzymatic assays to:
-
Determine enzyme kinetics: By monitoring the cleavage of the amyl group, the kinetic parameters (Kₘ and Vₘₐₓ) of a given glycosidase can be determined.
-
Screen for enzyme inhibitors: The compound can be used in competitive assays to identify potential inhibitors of β-N-acetylhexosaminidases, which are therapeutic targets for various diseases, including lysosomal storage disorders and cancer.
Investigating Cellular Glycoconjugate Biosynthesis
A study on analogous methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has demonstrated its utility in probing the biosynthesis of glycosaminoglycans (GAGs) in primary hepatocytes.[5] In this research, the acetylated methyl glycoside was observed to cause a concentration-dependent decrease in the incorporation of radiolabeled D-[³H]glucosamine into GAGs, without affecting the incorporation of [³⁵S]sulfate or L-[¹⁴C]leucine into proteins. This suggests that the compound competes with the natural metabolic pathways of glucosamine.[5] By extension, the amyl derivative could be employed in similar cell-based assays to investigate its influence on GAG and glycoprotein synthesis, potentially serving as a tool to modulate these pathways for therapeutic purposes.
Conclusion
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a valuable chemical entity for researchers in glycobiology and drug discovery. Its unique combination of a protected N-acetylglucosamine core and an amyl glycosidic linkage provides a platform for the synthesis of complex carbohydrates and for the study of enzyme function. The representative synthetic and purification protocols outlined in this guide, along with the predicted spectroscopic data and discussed applications, offer a solid foundation for the integration of this compound into innovative research endeavors.
References
-
PubChem. (n.d.). 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride. Retrieved from [Link]
- Pala, K., & Wlad, H. (1991). Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro. Biochimica et Biophysica Acta (BBA) - General Subjects, 1073(1), 83-90.
-
Infinita SciTech (HK) Limited. (n.d.). Amyl-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. Retrieved from [Link]
- MDPI. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 21(23), 9069.
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ChemWhat. (n.d.). AMYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSIDE CAS#: 146288-30-4. Retrieved from [Link]
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- 5. Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
